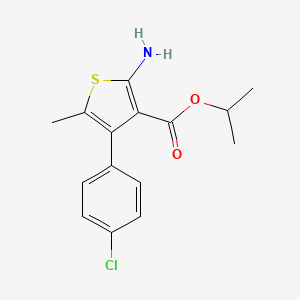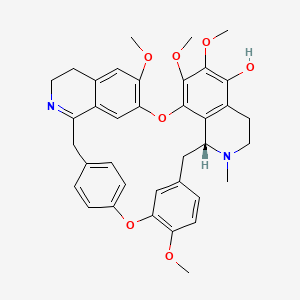
3-Hydroxycyclohexaneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxycyclohexaneethanol is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to the third carbon of the cyclohexane ring and an ethanol group (-CH2CH2OH) attached to the same ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexaneethanol can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using Cu2Zn1.25/Al2O3 catalysts. This method not only yields this compound but also produces ethanol as a byproduct . The reaction conditions typically involve a liquid-phase hydrogenation process, where the presence of zinc species enhances the activity and selectivity of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using optimized catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Hydroxycyclohexaneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to replace the hydroxyl group with a halogen atom.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexane carboxylic acid, and various halogenated cyclohexane derivatives.
科学研究应用
3-Hydroxycyclohexaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a building block for pharmaceuticals.
作用机制
The mechanism by which 3-Hydroxycyclohexaneethanol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ethanol group can also influence the compound’s solubility and distribution within biological systems.
相似化合物的比较
Cyclohexanol: Similar in structure but lacks the ethanol group.
Cyclohexaneethanol: Similar but lacks the hydroxyl group on the cyclohexane ring.
3-Hydroxycyclohexanone: Contains a ketone group instead of an ethanol group.
Uniqueness: 3-Hydroxycyclohexaneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts .
属性
CAS 编号 |
86576-87-6 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-5-4-7-2-1-3-8(10)6-7/h7-10H,1-6H2 |
InChI 键 |
GIJUUECDGIVMIX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)



![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)

![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
